Cas no 2229328-30-5 (3-3-(methoxymethyl)furan-2-ylpropane-1-thiol)

3-3-(methoxymethyl)furan-2-ylpropane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 3-3-(methoxymethyl)furan-2-ylpropane-1-thiol
- EN300-1773019
- 3-[3-(methoxymethyl)furan-2-yl]propane-1-thiol
- 2229328-30-5
-
- インチ: 1S/C9H14O2S/c1-10-7-8-4-5-11-9(8)3-2-6-12/h4-5,12H,2-3,6-7H2,1H3
- InChIKey: PUHHTKKAGVDKTD-UHFFFAOYSA-N
- ほほえんだ: SCCCC1=C(C=CO1)COC
計算された属性
- せいみつぶんしりょう: 186.07145086g/mol
- どういたいしつりょう: 186.07145086g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 23.4Ų
3-3-(methoxymethyl)furan-2-ylpropane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1773019-0.5g |
3-[3-(methoxymethyl)furan-2-yl]propane-1-thiol |
2229328-30-5 | 0.5g |
$1811.0 | 2023-09-20 | ||
Enamine | EN300-1773019-1.0g |
3-[3-(methoxymethyl)furan-2-yl]propane-1-thiol |
2229328-30-5 | 1g |
$1887.0 | 2023-05-23 | ||
Enamine | EN300-1773019-0.1g |
3-[3-(methoxymethyl)furan-2-yl]propane-1-thiol |
2229328-30-5 | 0.1g |
$1660.0 | 2023-09-20 | ||
Enamine | EN300-1773019-0.25g |
3-[3-(methoxymethyl)furan-2-yl]propane-1-thiol |
2229328-30-5 | 0.25g |
$1735.0 | 2023-09-20 | ||
Enamine | EN300-1773019-2.5g |
3-[3-(methoxymethyl)furan-2-yl]propane-1-thiol |
2229328-30-5 | 2.5g |
$3696.0 | 2023-09-20 | ||
Enamine | EN300-1773019-10g |
3-[3-(methoxymethyl)furan-2-yl]propane-1-thiol |
2229328-30-5 | 10g |
$8110.0 | 2023-09-20 | ||
Enamine | EN300-1773019-10.0g |
3-[3-(methoxymethyl)furan-2-yl]propane-1-thiol |
2229328-30-5 | 10g |
$8110.0 | 2023-05-23 | ||
Enamine | EN300-1773019-5.0g |
3-[3-(methoxymethyl)furan-2-yl]propane-1-thiol |
2229328-30-5 | 5g |
$5470.0 | 2023-05-23 | ||
Enamine | EN300-1773019-0.05g |
3-[3-(methoxymethyl)furan-2-yl]propane-1-thiol |
2229328-30-5 | 0.05g |
$1584.0 | 2023-09-20 | ||
Enamine | EN300-1773019-5g |
3-[3-(methoxymethyl)furan-2-yl]propane-1-thiol |
2229328-30-5 | 5g |
$5470.0 | 2023-09-20 |
3-3-(methoxymethyl)furan-2-ylpropane-1-thiol 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
3-3-(methoxymethyl)furan-2-ylpropane-1-thiolに関する追加情報
Compound CAS No. 2229328-30-5: 3-(3-(Methoxymethyl)furan-2-yl)propane-1-thiol
The compound 3-(3-(Methoxymethyl)furan-2-yl)propane-1-thiol (CAS No. 2229328-30-5) is a unique organic sulfur-containing molecule with potential applications in various fields, including materials science, pharmaceuticals, and chemical synthesis. This compound is characterized by its furan ring structure, which is substituted with a methoxymethyl group at the 3-position and connected to a propane thiol group at the 2-position. The presence of the thiol (-SH) functional group makes this compound particularly interesting for its reactivity and versatility in chemical reactions.
Recent studies have highlighted the importance of sulfur-containing compounds in drug design and development. The thiol group in this compound can act as a nucleophile, enabling it to participate in reactions such as thiolation, disulfide formation, and conjugation with other molecules. This property has led researchers to explore its potential as a building block for constructing bioactive molecules or as an intermediate in organic synthesis.
The furan ring system is known for its aromaticity and stability, which contributes to the overall stability of the compound. The substitution pattern on the furan ring (specifically at the 3-position) introduces additional functionality, making this compound a versatile platform for further modification. For instance, the methoxymethyl group can undergo various transformations, such as demethylation or oxidation, depending on the reaction conditions.
In terms of synthesis, 3-(3-(Methoxymethyl)furan-2-yl)propane-1-thiol can be prepared through a combination of coupling reactions and protecting group strategies. The synthesis typically involves the coupling of a furan derivative with an appropriate thiol-containing moiety under mild conditions. Researchers have also explored the use of transition metal catalysts to enhance the efficiency of these reactions.
One of the most promising applications of this compound lies in its potential use in materials science. The combination of a sulfur-containing group and an aromatic furan ring makes it suitable for applications such as cross-linking agents or precursors for polymer synthesis. Recent advancements in polymer chemistry have demonstrated the ability to incorporate sulfur-containing monomers into polymer networks, leading to materials with improved mechanical properties and thermal stability.
Moreover, this compound has shown potential in biological systems due to its ability to interact with proteins and other biomolecules. Studies have indicated that sulfur-containing compounds can modulate enzyme activity or serve as inhibitors for specific biological pathways. This opens up opportunities for exploring its role in drug discovery and development.
In conclusion, 3-(3-(Methoxymethyl)furan-2-yl)propane-1-thiol (CAS No. 2229328-30-5) is a versatile compound with a rich structural framework that enables it to participate in diverse chemical reactions and applications. Its unique combination of functional groups makes it a valuable tool in organic synthesis, materials science, and biotechnology. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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